Cas no 5790-90-9 (5-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

5-Chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic organic compound featuring a benzoxazolone core with chloro and methyl substituents. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic properties, facilitating further functionalization, while the methyl substitution contributes to stability. Its rigid bicyclic framework is advantageous in designing bioactive molecules, particularly in developing enzyme inhibitors or receptor modulators. The compound’s well-defined crystalline form ensures consistent purity, critical for precision in research and industrial applications. Its compatibility with cross-coupling reactions further underscores its utility in constructing complex molecular architectures.
5-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one structure
5790-90-9 structure
Product Name:5-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
CAS No:5790-90-9
MF:C8H6ClNO2
MW:183.591741085052
CID:947733
PubChem ID:22033
Update Time:2025-11-01

5-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-3-methyl-1,3-benzoxazol-2(3H)-one
    • 5-chloro-3-methyl-1,3-benzoxazol-2-one
    • 2-BENZOXAZOLINONE, 5-CHLORO-3-METHYL-
    • 3-Methyl-5-chloro-2-benzoxazolinon
    • 3-methyl-5-chloro-2-benzoxazolinone
    • 5-Chlor-2-oxo-3-methyl-2.3-dihydro-benzoxazol
    • 5-Chlor-3-methyl-3H-benzoxazol-2-on
    • 5-chloro-3-methyl-2(3H)-benzoxazolone
    • 5-Chloro-3-methyl-2-benzoxazolinone
    • 5-chloro-3-methyl-3H-benzooxazol-2-one
    • 5-chloro-3-methyl-3H-benzoxazol-2-one
    • AC1L2JM2
    • BRN 0140893
    • NSC24960
    • ST4128922
    • SureCN5544722
    • 5-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
    • 3-methyl-5-chloro-2-benzoxazolone
    • 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one
    • CS-0130248
    • A831669
    • NSC 24960
    • 1,3-Benzoxazol-2(3H)-one, 5-chloro-3-methyl-
    • NSC-24960
    • STK688699
    • DTXSID00206621
    • DB-263535
    • SCHEMBL5544722
    • 5790-90-9
    • AKOS005601642
    • WLN: T56 BNVOJ B1 HG
    • 5-Chloro-3-methylbenzoxazol-2(3H)-one
    • Inchi: 1S/C8H6ClNO2/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,1H3
    • InChI Key: VORWOQGVKPXSCM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)N(C)C(=O)O2

Computed Properties

  • Exact Mass: 183.00878
  • Monoisotopic Mass: 183.0087061g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.54
  • LogP: 1.78490

5-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one Pricemore >>

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5-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:5790-90-9)5-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Order Number:A831669
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:24
Price ($):394.0
Email:sales@amadischem.com

5-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one Related Literature

Additional information on 5-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Introduction to 5-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS No. 5790-90-9)

5-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one, identified by its Chemical Abstracts Service (CAS) number 5790-90-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzoxazole class, a structural motif widely recognized for its biological activity and pharmacological potential. The presence of a chloro substituent at the 5-position and a methyl group at the 3-position introduces unique electronic and steric properties, making it a valuable scaffold for medicinal chemistry applications.

The benzoxazole core is a fused bicyclic system consisting of an oxygen-containing six-membered ring connected to an azole ring. This structural framework is known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The specific substitution pattern in 5-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one enhances its interactiveness with biological targets, making it a promising candidate for further derivatization and optimization.

In recent years, there has been an increasing interest in developing novel benzoxazole derivatives as therapeutic agents. The compound 5-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has been investigated for its potential role in modulating various cellular pathways. For instance, studies have suggested that this compound may interfere with enzyme inhibition and receptor binding, leading to therapeutic effects. Its structural features allow for selective interactions with biological macromolecules, which is crucial for designing drugs with high specificity and low toxicity.

One of the most compelling aspects of 5-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is its versatility as a chemical scaffold. Researchers have explored its use in synthesizing more complex molecules by introducing additional functional groups or modifying existing ones. This flexibility has led to the discovery of several analogs with enhanced pharmacological properties. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression.

The synthesis of 5-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves multi-step organic reactions that highlight the compound's synthetic accessibility. The chloro and methyl substituents can be introduced through various electrophilic aromatic substitution reactions or nucleophilic additions. The dihydrobenzoxazole ring can be constructed using cyclization techniques or by functionalizing pre-formed benzene derivatives. These synthetic pathways underscore the compound's utility as a building block in medicinal chemistry.

From a computational chemistry perspective, 5-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has been studied to understand its molecular interactions at the atomic level. Techniques such as molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound binds to biological targets. These studies are essential for rational drug design, as they help predict the efficacy and selectivity of potential drug candidates.

The pharmacokinetic properties of 5-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one are also of great interest. Its solubility, stability in biological fluids, and metabolic pathways determine its bioavailability and duration of action. Researchers have employed various techniques to optimize these properties through structural modifications. For example, enhancing solubility by introducing polar functional groups can improve oral bioavailability while maintaining pharmacological activity.

In conclusion,5-chloro-3-methyl-2,3-dihydro -1 , 3 -benz ox az ol - 2 - one ( CAS No . 5790 - 90 - 9 ) represents a significant advancement in pharmaceutical research due to its versatile structure and promising biological activities . Its potential as a therapeutic agent continues to be explored through both experimental synthesis and computational modeling . As our understanding of drug design evolves , compounds like this one will play an increasingly important role in developing novel treatments for various diseases .

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Amadis Chemical Company Limited
(CAS:5790-90-9)5-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
A831669
Purity:99%
Quantity:1g
Price ($):394.0
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